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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the NMR

spectral characteristics of 3,5-dimethyl-1-adamantanol, with a comparative analysis against

structurally related adamantane derivatives.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 3,5-dimethyl-1-adamantanol. For comparative purposes, spectral data for

two key analogues, 1-adamantanol and memantine (3,5-dimethyl-1-aminoadamantane), are

also presented. This information is crucial for the structural elucidation and purity assessment

of these compounds, which are of significant interest in medicinal chemistry and drug

development.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 3,5-dimethyl-1-
adamantanol and its analogues. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

The spectra were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR

analysis of small organic molecules.

Table 1: ¹H NMR Spectral Data
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3,5-Dimethyl-1-

adamantanol
-OH 1.27 s -

CH₂ (bridge) 1.35-1.45 m -

CH (bridgehead) 1.65 br s -

CH₂ (bridge) 2.15 br s -

CH₃ 0.88 s -

1-Adamantanol -OH 1.35 s -

CH₂ (equivalent) 1.69 m -

CH (equivalent) 2.16 br s -

CH₂ (equivalent) 1.76 m -

Memantine

Hydrochloride
NH₂·HCl 8.34 s -

CH (bridgehead) 2.20 m -

CH₂ (bridge) 1.89 s -

CH₂ (bridge) 1.74 d 11.5

CH₂ (bridge) 1.68 d 11.5

CH₂ (bridge) 1.42 d 12.5

CH₂ (bridge) 1.31 d 12.5

CH 1.22 d 12.5

CH 1.16 d 12.5

CH₃ 0.86 s -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

3,5-Dimethyl-1-adamantanol C-1 (quaternary) 68.8

C-3, C-5 (quaternary) 32.5

C-2, C-8, C-9 (CH₂) 51.5

C-4, C-6, C-10 (CH₂) 42.1

C-7 (CH) 40.2

CH₃ 30.1

1-Adamantanol C-1 (quaternary) 68.3

C-3, C-5, C-7 (CH) 30.9

C-2, C-8, C-9 (CH₂) 45.4

C-4, C-6, C-10 (CH₂) 36.2

Memantine Hydrochloride C-1 (quaternary) 54.4

C-3, C-5 (quaternary) 32.6

C-2, C-9 (CH₂) 49.8

C-4 (CH₂) 46.4

C-6, C-10 (CH₂) 41.8

C-7 (CH) 39.2

C-8 (CH₂) 29.8

CH₃ 29.6

Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[1] The

following provides a general methodology for the NMR analysis of adamantane derivatives.

1. Sample Preparation:
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Weigh 5-10 mg of the adamantane derivative.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or

higher for protons.

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-

noise ratio.

For ¹³C NMR, acquire proton-decoupled spectra to simplify the spectrum to a series of single

peaks for each unique carbon atom. A greater number of scans is typically required for ¹³C

NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR

spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Logical Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to confirm the structure of a molecule like 3,5-dimethyl-
1-adamantanol follows a logical workflow. This workflow ensures a systematic approach from

sample preparation to final structure elucidation.
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Sample Preparation

Data Acquisition

Data Processing

Spectral Analysis

Structure Confirmation
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Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum
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Analyze Chemical Shifts (δ) Analyze Signal Multiplicity
and Coupling Constants (J)

Analyze Integration
(¹H NMR)

Assign Signals to Specific
Atoms in the Molecule

Confirm Structure of
3,5-Dimethyl-1-adamantanol

Click to download full resolution via product page

Caption: Logical workflow for the NMR spectral analysis of 3,5-dimethyl-1-adamantanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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